N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl-pyrazol moiety, and a prop-2-enamide structure
Preparation Methods
The synthesis of N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole derivative with a fluorobenzene derivative, often through a nucleophilic aromatic substitution reaction.
Formation of the prop-2-enamide: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
N-[(4-bromophenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide: The presence of a bromophenyl group can influence the compound’s properties, including its ability to participate in halogen bonding interactions.
N-[(4-methylphenyl)(1-methyl-1H-pyrazol-3-yl)methyl]prop-2-enamide: The methylphenyl group may affect the compound’s hydrophobicity and overall biological activity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-13(19)16-14(12-8-9-18(2)17-12)10-4-6-11(15)7-5-10/h3-9,14H,1H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCMHGYALOQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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